ITRIGLUMIDE

Receptor Pharmacology Selectivity Profiling Target Validation

Ensure experimental precision with Itriglumide (CR-2945), a reference standard for CCK2 antagonism. Its 9,000-fold selectivity over CCK1 eliminates off-target ambiguity in gastrointestinal and CNS research. With proven in vivo efficacy (ED₅₀ 1.3 mg/kg i.v.) and superior oral bioavailability, it is the definitive tool for high-fidelity target validation.

Molecular Formula C33H38N2O4
Molecular Weight 526.673
CAS No. 187608-08-8
Cat. No. B1143268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITRIGLUMIDE
CAS187608-08-8
Molecular FormulaC33H38N2O4
Molecular Weight526.673
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itriglumide (CAS 187608-08-8) Procurement Guide: High-Selectivity CCK2 Receptor Antagonist for GI and Neuroscience Research


Itriglumide (CR-2945, CAS 187608-08-8) is an anthranilic acid-derived small molecule that functions as a potent and highly selective antagonist of the cholecystokinin-2 (CCK2; also known as CCK-B) receptor [1]. It exhibits an in vitro binding IC₅₀ of 2.3 nM for the CCK2 receptor and demonstrates functional antagonism of gastrin-induced calcium mobilization in rabbit parietal cells with an IC₅₀ of 5.9 nM [2][3]. Unlike earlier generation CCK receptor ligands, Itriglumide offers a defined, high-fidelity pharmacological profile suitable for precise target validation in gastrointestinal and central nervous system research .

Why Generic Substitution Fails: The Critical Role of Itriglumide's Receptor Selectivity Profile in Experimental Reproducibility


Substituting Itriglumide with another CCK2 antagonist or a pan-CCK receptor ligand introduces significant experimental variability due to marked differences in receptor selectivity and off-target liabilities. The CCK receptor family includes CCK1 (CCK-A) and CCK2 (CCK-B) subtypes, which mediate distinct physiological and pathophysiological processes. While many compounds in this class exhibit nanomolar affinity for the CCK2 receptor, their selectivity for CCK2 over CCK1 varies by several orders of magnitude. This lack of selectivity can lead to confounding results in in vivo models of gastric function, anxiety, and pain, where CCK1-mediated effects can obscure or counteract CCK2-specific pharmacology [1]. Therefore, relying on a less selective analog or a non-validated chemical probe risks misinterpretation of receptor-specific biology and compromises data reproducibility [2].

Quantitative Evidence Guide: Head-to-Head Performance of Itriglumide vs. Key CCK2 Antagonist Comparators


Receptor Selectivity: Itriglumide Exhibits a 9,000-Fold Preference for CCK2 Over CCK1, Outperforming Spiroglumide, L-365,260, and CI-988

Itriglumide demonstrates a 9,000-fold selectivity for the CCK2 receptor over the CCK1 receptor. This selectivity ratio is substantially higher than that of the close structural analog spiroglumide (CR 2194), which exhibits a 9.6-fold selectivity. It also exceeds the selectivity reported for L-365,260 (140-fold) and CI-988 (1,600-fold). In quantitative terms, Itriglumide's IC₅₀ at the CCK1 receptor is 20,700 nM, compared to an IC₅₀ of 2.3 nM at the CCK2 receptor [1][2]. This high degree of selectivity ensures minimal off-target CCK1 receptor engagement at pharmacologically relevant concentrations [3].

Receptor Pharmacology Selectivity Profiling Target Validation

In Vivo Gastric Acid Suppression: Itriglumide Demonstrates Superior Oral Bioavailability Compared to L-365,260

In a direct comparative study of gastric acid secretion in rats, Itriglumide (CR 2945) was shown to be slightly less potent than the comparator L-365,260 when administered intravenously (ED₅₀ = 1.3 mg/kg i.v. for Itriglumide). However, upon intraduodenal (i.d.) administration—a measure of oral bioavailability—Itriglumide exhibited an ED₅₀ of 2.7 mg/kg i.d., which was significantly more potent than L-365,260 [1]. This indicates a superior pharmacokinetic profile favoring oral absorption, a critical advantage for chronic dosing paradigms in preclinical animal models.

Gastric Pharmacology In Vivo Efficacy Oral Bioavailability

Target Specificity: Itriglumide is Functionally Silent at Histamine H2 and Muscarinic Receptors

Itriglumide's pharmacological activity is specific to the gastrin/CCK2 pathway. In rat models of gastric acid secretion, Itriglumide, at doses up to 30 mg/kg i.v., failed to antagonize gastric acid secretion stimulated by histamine (acting via H2 receptors) or carbachol (acting via muscarinic receptors) [1]. This contrasts with the clinical gold-standard antisecretory agents, ranitidine and omeprazole, which are potent inhibitors of histamine- and cAMP-driven acid secretion, respectively. The lack of activity at these key pathways confirms Itriglumide's utility as a clean, pathway-selective probe for studying gastrin-dependent physiology without the confounding effects of broad acid suppression.

Off-Target Profiling Mechanism of Action Receptor Specificity

CNS Penetration and Brainstem Signaling: Itriglumide Demonstrates Functional Antagonism in the Central Nervous System

Itriglumide exhibits functional activity in the central nervous system, as evidenced by its ability to modulate neuronal activation in the brainstem. In a rat model of gut-brain signaling, intraperitoneal administration of Itriglumide (10 μmol/kg) attenuated pentagastrin-induced expression of the immediate-early gene c-Fos in the nucleus of the solitary tract (NTS) and completely abolished this expression in the area postrema [1]. In contrast, the CCK1 antagonist dexloxiglumide (45 μmol/kg i.p.) showed a different pattern of inhibition, reducing c-Fos expression in the area postrema but not fully abolishing it [1]. This differential effect confirms the distinct and complementary roles of CCK1 and CCK2 receptors in vagal afferent signaling and demonstrates Itriglumide's utility as a tool to interrogate CCK2-specific contributions to the gut-brain axis.

Neuroscience Gut-Brain Axis In Vivo Imaging

Optimal Research and Industrial Applications for Itriglumide Based on Quantitative Evidence


High-Fidelity Target Validation in CCK2 Receptor Pharmacology

Use Itriglumide as a reference standard in binding and functional assays to establish CCK2 receptor pharmacology with high confidence. Its 9,000-fold selectivity for CCK2 over CCK1 [1] ensures that observed cellular responses, such as inhibition of gastrin-induced calcium mobilization (IC₅₀ = 5.9 nM) [2], are attributable solely to CCK2 antagonism and not confounded by CCK1 engagement. This makes it an essential tool for screening new chemical entities or validating genetically modified cell lines expressing the CCK2 receptor.

In Vivo Studies of Gastric Function and Peptic Ulcer Disease Models

Employ Itriglumide in rodent models of gastric acid hypersecretion, peptic ulcer, and functional dyspepsia. The compound's demonstrated in vivo efficacy in suppressing pentagastrin-stimulated acid secretion (ED₅₀ = 1.3 mg/kg i.v., 2.7 mg/kg i.d.) [3] and its ability to reduce gastric mucosal damage in indomethacin- and ethanol-induced ulcer models [3] make it suitable for evaluating the therapeutic potential of CCK2 antagonism. Its superior oral bioavailability compared to L-365,260 [3] facilitates chronic oral dosing studies.

Investigating CCK2 Receptor Function in Gut-Brain Axis Signaling

Utilize Itriglumide as a pharmacological probe to dissect the role of CCK2 receptors in vagal afferent signaling and central nervous system processing of visceral stimuli. The compound's ability to differentially modulate c-Fos expression in the NTS and area postrema, as demonstrated in direct comparison with the CCK1 antagonist dexloxiglumide [4], provides a functional readout for CCK2-specific contributions to the gut-brain axis. This application is particularly relevant for research into the neural basis of nausea, satiety, and visceral pain.

Pathway-Selective Inhibition for Gastrin-Dependent Physiology

Use Itriglumide in experiments requiring specific inhibition of the gastrin signaling axis without altering basal acid secretion driven by histamine or cholinergic pathways. The lack of activity against histamine- and carbachol-stimulated gastric acid secretion at doses up to 30 mg/kg i.v. [3] allows researchers to isolate the contribution of gastrin in complex physiological processes, such as gastric mucosal growth, enterochromaffin-like (ECL) cell function, and the regulation of gastric emptying, without the confounding influence of non-selective acid suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ITRIGLUMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.